![molecular formula C20H15FN2O4 B2881214 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953251-67-7](/img/structure/B2881214.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving phenolic compounds.
- Attachment of the isoxazole ring : This can be accomplished via condensation reactions with appropriate isoxazole derivatives.
- Final acylation : The acrylamide structure is introduced through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives, including the target compound. For instance, derivatives exhibited significant antiproliferative effects in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Compound C | MCF7 | 4.52 | |
Doxorubicin | HepG2 | 7.46 |
These results indicate that certain derivatives of benzo[d][1,3]dioxole are more potent than standard chemotherapeutics like doxorubicin.
The anticancer mechanisms of these compounds have been investigated through various assays:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells, suggesting that these compounds trigger programmed cell death pathways.
- Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.
Case Studies
In a notable study, researchers synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activity against different cancer types. The findings suggested that modifications to the isoxazole and acrylamide parts significantly influenced their potency and selectivity towards cancer cells while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Acrylamide Linkage : The configuration and substituents on the acrylamide moiety play a significant role in modulating biological effects.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWZXCIZCNBPE-WAPJZHGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。